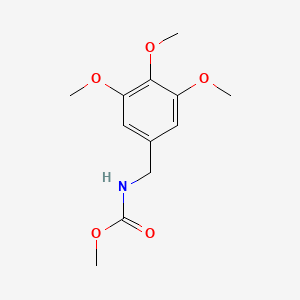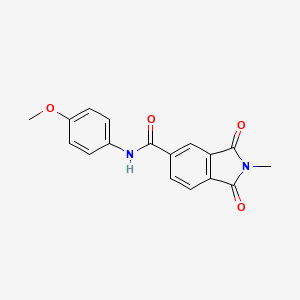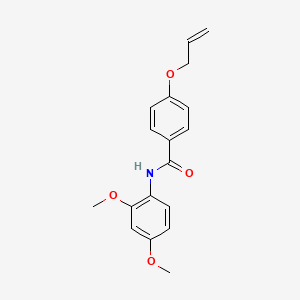
methyl (3,4,5-trimethoxybenzyl)carbamate
Vue d'ensemble
Description
Methyl (3,4,5-trimethoxybenzyl)carbamate is a useful research compound. Its molecular formula is C12H17NO5 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 255.11067264 g/mol and the complexity rating of the compound is 247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Reaction Kinetics and Pathways
- Trimethoprim Chlorination: Trimethoprim, which contains a 3,4,5-trimethoxybenzyl moiety, reacts readily with chlorine in water. This reaction is significant in understanding the behavior of such compounds in municipal wastewaters and surface waters, where they may encounter free available chlorine. The study found that the reaction kinetics can be described by a second-order kinetic model, particularly focusing on the acid-mediated halogenation of the 3,4,5-trimethoxybenzyl part of the molecule (Dodd & Huang, 2007).
Synthesis and Application in Organic Chemistry
- Preparation of Lignans: A study detailed the preparation of (R)-(+)-β-(Trimethoxy-3,4,5-benzyl) γ-butyrolactone, used in the synthesis of natural lignans, a type of plant compound. This demonstrates the utility of the trimethoxybenzyl group in synthesizing complex organic molecules, including natural products (Lalami, Dhal, & Brown, 1991).
Regioselectivity in Chemical Reactions
- Impact on Reductive Cleavage: The regioselectivity of reductive cleavage of 3,4,5-trimethoxybenzyl methyl ether is significantly influenced by the alkali metal used as a reducing agent. This research provides insight into the selective synthesis of biologically active compounds, showing the importance of 3,4,5-trimethoxybenzyl group in determining the pathway of chemical reactions (Azzena et al., 2007).
Biochemical and Pharmacological Applications
- Antimitotic Activity: A study on 5-aminoisoxazoles containing trimethoxy- and methylenedioxyphenyl moieties, including 3,4,5-trimethoxybenzyl 5-aminoisoxazole-3-carboxylate, showed moderate antimitotic activity against human lung carcinoma cell lines. This highlights the potential pharmacological applications of compounds containing the 3,4,5-trimethoxybenzyl group (Vasilenko et al., 2017).
Agricultural Applications
- Fungicide Release in Nanoparticles: The use of 3,4,5-trimethoxybenzyl group in agriculture is demonstrated by the studyon carbendazim, a methyl-2-benzimidazole carbamate fungicide. This research explored the use of solid lipid nanoparticles and polymeric nanocapsules for sustained release of carbendazim in agricultural applications, highlighting the potential of such compounds in enhancing the effectiveness and safety of fungicides (Campos et al., 2015).
Chemical Synthesis and Characterization
- Synthesis of Aromatic Compounds: Efficient methods for synthesizing unsaturated 3,4,5-trimethoxybenzyl sulfides and ethers have been developed. This research underlines the significance of the 3,4,5-trimethoxybenzyl group in synthesizing complex aromatic compounds, which are useful in various chemical applications (Potapov et al., 2016).
Antioxidant Activities
- Evaluation of Antioxidant Properties: A study on conjugated oligo-aromatic compounds bearing a 3,4,5-trimethoxy moiety investigated their antioxidant activity. This research is significant for understanding the free radical scavenging properties of compounds with the 3,4,5-trimethoxybenzyl group, which could have implications in the development of novel antioxidants (Kareem et al., 2016).
Bactericidal Bioactivity
- Synthesis and Bioactivity Against Bacteria: Research into protoanemonin-derivatives including 4-(3,4,5-trimethoxybenzyl)-5-methylene-2(5H)-furanone showed good inhibitory activities against Escherichia coli and Staphylococcus aureus. This demonstrates the potential of 3,4,5-trimethoxybenzyl compounds in developing new bactericidal agents (Zhang, 2008).
Propriétés
IUPAC Name |
methyl N-[(3,4,5-trimethoxyphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-15-9-5-8(7-13-12(14)18-4)6-10(16-2)11(9)17-3/h5-6H,7H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOXNECXUWJROQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[2-(4-isopropoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4411497.png)
![2-{[5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4411498.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl propionate](/img/structure/B4411499.png)

![2-[2-(methylamino)-2-oxoethoxy]-N-(1-methyl-3-phenylpropyl)benzamide](/img/structure/B4411510.png)
![N-(4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4411520.png)
![4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4411529.png)

![2,6-dimethyl-4-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4411535.png)
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-1-butanamine hydrochloride](/img/structure/B4411543.png)

![1-{2-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4411556.png)


